molecular formula C34H29FN4O3 B14948937 4,4'-({2-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

4,4'-({2-[(4-fluorobenzyl)oxy]phenyl}methanediyl)bis(3-methyl-1-phenyl-1H-pyrazol-5-ol)

Cat. No.: B14948937
M. Wt: 560.6 g/mol
InChI Key: HHBQVGBEAPREOO-UHFFFAOYSA-N
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Description

4-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL is a complex organic compound featuring multiple functional groups, including hydroxyl, methoxy, and fluorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL can be achieved through multi-step organic synthesis. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for synthesizing complex molecules.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This could include the use of advanced catalysts, solvent-free conditions, and microwave irradiation to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

4-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols or amines.

    Substitution: The fluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones, while reduction can produce alcohols .

Scientific Research Applications

4-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds with biological targets, influencing their activity and function . Additionally, the presence of multiple functional groups allows it to participate in various biochemical processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-({2-[(4-FLUOROPHENYL)METHOXY]PHENYL}(5-HYDROXY-3-METHYL-1-PHENYL-1H-PYRAZOL-4-YL)METHYL)-3-METHYL-1-PHENYL-1H-PYRAZOL-5-OL is unique due to its combination of functional groups, which provide it with distinct chemical and biological properties. The presence of the fluorophenyl group enhances its stability and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C34H29FN4O3

Molecular Weight

560.6 g/mol

IUPAC Name

4-[[2-[(4-fluorophenyl)methoxy]phenyl]-(5-methyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)methyl]-5-methyl-2-phenyl-1H-pyrazol-3-one

InChI

InChI=1S/C34H29FN4O3/c1-22-30(33(40)38(36-22)26-11-5-3-6-12-26)32(31-23(2)37-39(34(31)41)27-13-7-4-8-14-27)28-15-9-10-16-29(28)42-21-24-17-19-25(35)20-18-24/h3-20,32,36-37H,21H2,1-2H3

InChI Key

HHBQVGBEAPREOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)N(N1)C2=CC=CC=C2)C(C3=CC=CC=C3OCC4=CC=C(C=C4)F)C5=C(NN(C5=O)C6=CC=CC=C6)C

Origin of Product

United States

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